Cas no 1258705-60-0 (N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide)

N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide structure
1258705-60-0 structure
Product name:N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
CAS No:1258705-60-0
MF:C16H19N3O2
MW:285.340963602066
CID:6131113
PubChem ID:47793978

N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
    • N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide
    • Z826798370
    • AKOS034616033
    • EN300-26679752
    • 1258705-60-0
    • Inchi: 1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20)
    • InChI Key: HTKZMCVJFSDQGB-UHFFFAOYSA-N
    • SMILES: O=C(CNC(CC1C=CC=CC=1)=O)N(C)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 285.147726857g/mol
  • Monoisotopic Mass: 285.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 73.2Ų

N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26679752-0.05g
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
1258705-60-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide

Comprehensive Overview of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide (CAS No. 1258705-60-0)

The compound N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide (CAS No. 1258705-60-0) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a cyanocyclobutyl moiety, a methyl group, and a phenylacetamido backbone. These features make it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. The presence of the cyanocyclobutyl group, for instance, is often associated with enhanced metabolic stability and bioavailability, which are critical factors in drug design.

In recent years, the demand for N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has grown due to its potential applications in medicinal chemistry. Researchers are exploring its role as a kinase inhibitor or protease modulator, aligning with current trends in targeted therapy. The compound's phenylacetamido segment is particularly noteworthy, as it resembles motifs found in several FDA-approved drugs, suggesting its utility in designing next-generation treatments for chronic diseases.

From a synthetic perspective, CAS No. 1258705-60-0 presents intriguing challenges and opportunities. The cyanocyclobutyl ring requires precise conditions for incorporation, often involving advanced techniques like microwave-assisted synthesis or catalyzed cyclization. These methods are frequently discussed in academic forums and industry conferences, reflecting the compound's relevance in modern organic chemistry. Additionally, its acetamide linkage offers versatility for further derivatization, making it a valuable intermediate in multi-step syntheses.

The pharmacological profile of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is another area of active investigation. Preliminary studies suggest its potential to interact with G-protein-coupled receptors (GPCRs), a hot topic in drug discovery due to their involvement in numerous physiological processes. This aligns with the growing interest in precision medicine and personalized therapeutics, where compounds like this could play a pivotal role. Furthermore, its methyl group may influence lipophilicity, a key parameter in optimizing drug delivery systems.

Environmental and safety considerations for CAS No. 1258705-60-0 are also under scrutiny. As the pharmaceutical industry shifts toward green chemistry principles, researchers are evaluating sustainable synthesis routes for this compound. Topics such as solvent selection, waste reduction, and energy efficiency are frequently raised in discussions about its production. These aspects resonate with broader societal concerns about sustainability and eco-friendly manufacturing.

In summary, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide (CAS No. 1258705-60-0) represents a compelling case study at the intersection of chemistry and medicine. Its structural complexity, combined with its potential therapeutic applications, positions it as a molecule of significant scientific and commercial interest. As research progresses, this compound may emerge as a cornerstone in the development of innovative treatments, addressing unmet medical needs while adhering to evolving industry standards.

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